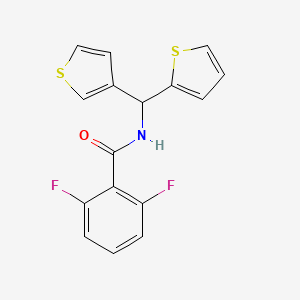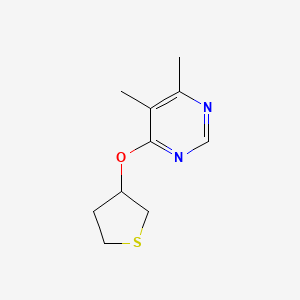
4,5-Dimethyl-6-(thiolan-3-yloxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyl-6-(thiolan-3-yloxy)pyrimidine is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that contains a pyrimidine ring with two methyl groups at positions 4 and 5, and a thiolane ring attached at position 6 through an oxygen atom.
Aplicaciones Científicas De Investigación
Anticancer Activity
Pyrimidine derivatives demonstrate significant potential in anticancer applications. One study highlights the synthesis of pyrimidine derivatives and their preliminary evaluation of anticancer activity. These derivatives showed cytotoxic effects on human lung epithelial cancer cell lines, with cell death induced in a concentration-dependent manner. The compounds also induced oxidative stress in cancer cells, suggesting a mechanism for their anticancer effects. This research provides a basis for further exploration of pyrimidine derivatives as anticancer agents (Abudayyak et al., 2020).
Optical and Electronic Properties
Pyrimidine rings are integral to numerous biological and synthetic molecules due to their significant electronic and optical properties. A comparison study between theoretical and experimental analyses of thiopyrimidine derivatives revealed their promising applications in nonlinear optics (NLO). These properties make them suitable for high-tech applications in optoelectronics, showcasing the versatility of pyrimidine derivatives in materials science (Hussain et al., 2020).
Molecular Structure and Hydrogen Bonding
The structure and bonding characteristics of pyrimidine compounds are critical for their biological and pharmaceutical applications. Research on different tautomeric forms of aminopyrimidine salts showed insights into their hydrogen bonding and molecular recognition processes, which are essential for targeted drug actions. These findings underscore the importance of structural studies in developing effective pharmaceuticals containing pyrimidine functionalities (Rajam et al., 2017).
Synthesis and Reactivity
Studies on the synthesis of new pyrimidine derivatives through multi-component reactions in water have showcased the efficiency and environmental friendliness of these methods. Such research not only advances the chemistry of pyrimidines but also contributes to green chemistry by minimizing solvent use and streamlining synthesis processes (Majumder et al., 2014).
Antimicrobial Activity
Pyrimidine derivatives have also been explored for their antimicrobial properties. The synthesis of novel pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives showed promising antimicrobial activity against various pathogens. This suggests potential applications of these compounds in developing new antimicrobial agents (Sayed et al., 2006).
Mecanismo De Acción
Target of action
Pyrimidines, which “4,5-Dimethyl-6-(thiolan-3-yloxy)pyrimidine” is a derivative of, are key components of nucleic acids and are known to interact with various enzymes involved in nucleic acid synthesis .
Biochemical pathways
Pyrimidines are involved in the nucleic acid synthesis pathway. They are synthesized in the body through a series of enzymatic reactions, and they play a crucial role in the synthesis of DNA and RNA .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by factors such as its chemical structure, formulation, route of administration, and patient-specific factors .
Result of action
By interacting with enzymes involved in nucleic acid synthesis, pyrimidine derivatives can affect cell growth and division .
Action environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
Análisis Bioquímico
Biochemical Properties
4,5-Dimethyl-6-(thiolan-3-yloxy)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain protein kinases, which are crucial for controlling cell growth, differentiation, migration, and metabolism . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with protein kinases results in the inhibition of their catalytic activity, which in turn affects various cellular processes . Furthermore, it can influence gene expression by binding to DNA or RNA, thereby altering the transcriptional or translational machinery.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can impact its efficacy. Studies have shown that it remains stable under certain conditions but may degrade under others, leading to changes in its biological activity . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell viability and function.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit beneficial effects, such as the inhibition of tumor growth. At higher doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in nucleotide synthesis, thereby affecting the overall metabolic balance within the cell . These interactions can lead to changes in the levels of key metabolites, impacting cellular function and viability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its function. It is directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways.
Propiedades
IUPAC Name |
4,5-dimethyl-6-(thiolan-3-yloxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-7-8(2)11-6-12-10(7)13-9-3-4-14-5-9/h6,9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRIHEJNYYNRQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OC2CCSC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2639776.png)

![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-6-isobutyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2639782.png)
![Ethyl 4-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]butanoate](/img/structure/B2639785.png)
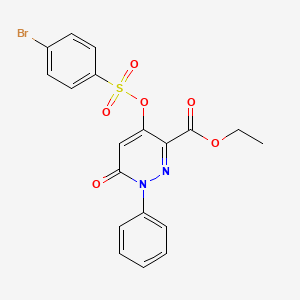

![5-((2-(diethylamino)ethyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2639790.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2639791.png)
![8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2639792.png)

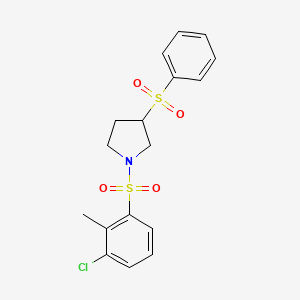
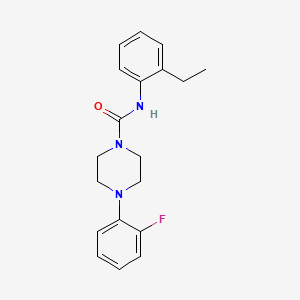
![6-Amino-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1-phenylpyrimidin-4-one](/img/structure/B2639797.png)
